An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Propyl Ethers
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Propyl Ethers
This technical guide provides a detailed overview of the physical and chemical properties of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether. Due to the limited availability of in-depth technical data for this specific compound in publicly accessible literature, this guide also includes a comprehensive analysis of its well-studied structural isomer, Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane), to provide a valuable comparative resource for researchers, scientists, and drug development professionals.
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether (CAS: 56860-85-6)
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether is a fluorinated ether with limited characterization in scientific literature. The available data on its physical and chemical properties are summarized below.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether is presented in Table 1.
Table 1: Physical and Chemical Properties of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂F₈O | [1][2] |
| Molecular Weight | 218.05 g/mol | [1][2] |
| Boiling Point | 47 °C | [3] |
| Density | 1.5 g/cm³ | [4] |
| Purity | 98% (typical) | [3] |
| CAS Number | 56860-85-6 | [1][2][3][5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether are not extensively described in the available scientific literature. The data presented are typically found in chemical supplier catalogues and databases.
Biological Activity and Drug Development
There is currently a lack of publicly available information regarding the biological activity, pharmacological effects, or any role in drug development for 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether.
Comparative Analysis: Sevoflurane (CAS: 28523-86-6)
Given the limited data on 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether, a comprehensive overview of its structural isomer, Sevoflurane, is provided below. Sevoflurane, with the chemical name 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane, is a widely used inhalational anesthetic, and its properties have been extensively studied.[6][7]
Physical and Chemical Properties of Sevoflurane
The physical and chemical properties of Sevoflurane are well-documented and are summarized in Table 2 for easy comparison.
Table 2: Physical and Chemical Properties of Sevoflurane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃F₇O | [8] |
| Molecular Weight | 200.05 g/mol | [8] |
| Boiling Point | 58.6 °C | [7][9] |
| Density | 1.505 g/cm³ | [8] |
| Vapor Pressure | 157 mmHg at 20 °C | [7] |
| logP (Octanol/Water) | 2.4 | [6] |
| Water Solubility | Slightly miscible | [8] |
| Appearance | Clear, colorless, volatile liquid | [9] |
| Odor | Sweet-smelling | [10] |
| CAS Number | 28523-86-6 | [8][9] |
Experimental Protocols for Sevoflurane
Several methods for the synthesis of Sevoflurane have been reported. A common two-step laboratory-scale synthesis involves:
-
Chloromethylation of Hexafluoroisopropanol (HFIP): In the first step, HFIP is chloromethylated. A typical procedure involves cooling a reaction vessel to 0°C and adding HFIP to aluminum trichloride (AlCl₃) with stirring. 1,3,5-trioxane is then added in portions. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of cold water and 6N HCl.[11]
-
Fluorination of the Intermediate: The resulting chloromethyl ether intermediate is then fluorinated. This can be achieved by heating the intermediate with potassium fluoride (KF) in a solvent such as polyethylene glycol (PEG-400) at around 95°C for several hours.[11][12] The final product, Sevoflurane, can be isolated by distillation.[12]
An Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) spectrometric method can be used for the quantitative determination of Sevoflurane.[13]
-
Sample Preparation: Sevoflurane can be analyzed directly as a concentrated liquid or diluted with a suitable solvent like hexane, which does not interfere in the spectral region of interest.[13]
-
Instrumentation: An ATR-FTIR spectrometer is used.
-
Measurement: The IR spectrum is recorded, and the absorbance of a characteristic peak, such as the ethereal group peak around 1200 cm⁻¹, is measured.[13]
-
Quantification: The concentration of Sevoflurane is determined by comparing the absorbance of the sample to a standard curve prepared from known concentrations of Sevoflurane.[13]
Gas chromatography is a suitable method for determining the purity of Sevoflurane and detecting any impurities.[13]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., OV-101) is used.[11][13]
-
Sample Injection: A small volume (e.g., 2 µL) of the pure sample is injected into the chromatograph.[13]
-
Chromatographic Conditions: The specific column temperature, carrier gas flow rate, and detector settings are optimized for the separation of Sevoflurane from potential impurities.
-
Purity Determination: The percentage of Sevoflurane is typically determined by subtracting the peak areas of any detected impurities from 100%.[13]
Pharmacological Properties and Mechanism of Action of Sevoflurane
Sevoflurane is a widely used general anesthetic that induces a reversible loss of consciousness.[14] Its mechanism of action is multifaceted and involves the modulation of several neurotransmitter systems in the central nervous system.[14][15]
The primary mechanism of Sevoflurane involves the potentiation of inhibitory neurotransmission and the attenuation of excitatory neurotransmission.[14][15] This is achieved through its interaction with various ligand-gated ion channels:
-
GABA-A Receptors: Sevoflurane enhances the function of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[14][15] By potentiating the effect of GABA, Sevoflurane increases chloride ion influx, leading to hyperpolarization of neurons and reduced neuronal excitability.[15]
-
Glycine Receptors: Similar to its effect on GABA-A receptors, Sevoflurane also potentiates the activity of glycine receptors, which are important inhibitory receptors, particularly in the brainstem and spinal cord.[15]
-
NMDA Receptors: Sevoflurane inhibits the function of N-methyl-D-aspartate (NMDA) receptors, which are a major type of excitatory glutamate receptor.[14][15] This inhibition of excitatory neurotransmission contributes to its anesthetic effects.
-
Nicotinic Acetylcholine (nACh) and Serotonin (5-HT₃) Receptors: Sevoflurane also has inhibitory effects on other excitatory receptors, including nicotinic acetylcholine and serotonin receptors.[10]
The combined effect of enhancing inhibitory pathways and suppressing excitatory pathways leads to the state of general anesthesia.
Caption: Sevoflurane's primary mechanism of inducing anesthesia.
References
- 1. 56860-85-6 | 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether - Alachem Co., Ltd. [alachem.co.jp]
- 2. scbt.com [scbt.com]
- 3. CAS 56860-85-6 | 2107-3-36 | MDL MFCD03094220 | 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether | SynQuest Laboratories [synquestlabs.com]
- 4. 56860-85-6_1,1,2,3,3,3-六氟丙基二氟甲基醚CAS号:56860-85-6_1,1,2,3,3,3-六氟丙基二氟甲基醚【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. 1,1,2,3,3,3-HEXAFLUOROPROPYL DIFLUOROMETHYL ETHER | 56860-85-6 [chemicalbook.com]
- 6. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. Sevoflurane | 28523-86-6 [chemicalbook.com]
- 10. anesthesiologydfw.com [anesthesiologydfw.com]
- 11. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ripublication.com [ripublication.com]
- 13. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anesthesiaservicesla.com [anesthesiaservicesla.com]
- 15. What is the mechanism of Sevoflurane? [synapse.patsnap.com]
